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Cat. No.: B016786 Get Quote

An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Properties, Reactivity, and Synthetic

Applications

Introduction
1,4-Diacetoxy-2-butyne is a symmetrical, bifunctional organic compound that serves as a

versatile C4 building block in synthetic chemistry.[1][2] Structurally, it features a central carbon-

carbon triple bond flanked by two methylene groups, each bearing an acetate ester

functionality.[1][3] This arrangement of an electrophilic alkyne and two propargylic leaving

groups imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration

of the chemical properties, reactivity, and synthetic utility of 1,4-diacetoxy-2-butyne, offering

field-proven insights and detailed protocols for researchers, chemists, and professionals in

drug development.

Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1,4-diacetoxy-2-butyne are fundamental to its

handling, storage, and application in synthesis. The compound presents as a white or colorless

to brown solid or liquid, depending on purity and ambient temperature, with a melting point

around 23-28 °C.[1][2]
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The key quantitative data for 1,4-diacetoxy-2-butyne are summarized in the table below for

easy reference.

Property Value Source(s)

Molecular Formula C₈H₁₀O₄ [1][3]

Molecular Weight 170.16 g/mol [3][4]

CAS Number 1573-17-7 [1][4][5]

Appearance
White or colorless to Brown

powder, lump, or clear liquid
[2][5]

Melting Point 28 °C [1]

Density 1.126 g/mL [1]

Refractive Index (n_D_²⁰) 1.454 [1]

SMILES CC(=O)OCC#CCOC(=O)C [1][3]

InChIKey
TVIMIQVBDDNCCR-

UHFFFAOYSA-N
[1][3][4]

Spectroscopic Characteristics
The structure of 1,4-diacetoxy-2-butyne can be unequivocally confirmed through standard

spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecule's symmetry, the proton

NMR spectrum is simple. It is expected to show two singlets:

A singlet around δ 4.7 ppm corresponding to the four propargylic protons (-CH₂-).

A singlet around δ 2.1 ppm corresponding to the six methyl protons of the two acetate

groups (-C(=O)CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will exhibit four

distinct signals:
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A signal for the carbonyl carbon of the acetate group (~170 ppm).

A signal for the alkyne carbons (~80 ppm). Due to symmetry, the two alkyne carbons are

equivalent.

A signal for the methylene carbons (-CH₂-) (~52 ppm).

A signal for the methyl carbons of the acetate groups (~21 ppm).

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional

groups present.[4]

A strong, sharp absorption band around 1740 cm⁻¹ indicates the C=O stretching of the

ester groups.

A sharp, weak absorption for the internal alkyne C≡C stretch may be observed around

2250 cm⁻¹, although it can be absent due to the symmetry of the molecule.

Strong C-O stretching bands for the ester linkage will appear in the 1200-1250 cm⁻¹

region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular

ion peak (M⁺) at m/z = 170.16.[4] Common fragmentation patterns would include the loss of

acetoxy radicals (•OCOCH₃) or ketene (CH₂=C=O).

Part 2: Synthesis and Handling
Synthesis Protocol: Esterification of 2-Butyne-1,4-diol
1,4-Diacetoxy-2-butyne is readily prepared by the di-acetylation of its corresponding diol, 2-

butyne-1,4-diol. The choice of acetylating agent and catalyst/base is critical for achieving high

yield and purity. The following protocol utilizes acetic anhydride with pyridine, which acts as

both a catalyst and a scavenger for the acetic acid byproduct.

Step-by-Step Methodology:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-butyne-1,4-diol (0.1 mol, 8.61 g).
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Solvent and Base Addition: Dissolve the diol in 100 mL of dichloromethane (DCM). To this

solution, add pyridine (0.25 mol, 20.2 mL) dropwise while stirring in an ice bath to control the

initial exotherm.

Reagent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (0.22

mol, 20.7 mL) to the reaction mixture dropwise over 30 minutes.

Causality: The slow addition of acetic anhydride to the cooled solution is crucial to manage

the exothermic reaction and prevent the formation of side products. Pyridine catalyzes the

acetylation and neutralizes the acetic acid formed, driving the equilibrium towards the

product.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to

completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g.,

using a 3:1 Hexane:Ethyl Acetate eluent).

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer

sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃

solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL).

Self-Validation: Each wash is a critical purification step. The acidic wash removes the

basic pyridine, and the basic wash removes acidic impurities. Successful neutralization

can be checked with pH paper.

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The resulting

crude product can be purified by vacuum distillation or column chromatography on silica gel

to yield pure 1,4-diacetoxy-2-butyne.

Workflow for Synthesis of 1,4-Diacetoxy-2-butyne
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Reaction Setup
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Caption: Synthesis workflow for 1,4-diacetoxy-2-butyne.
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Safe Handling and Storage
While specific toxicity data for 1,4-diacetoxy-2-butyne is limited, related compounds like cis-

1,4-diacetoxy-2-butene are known to cause skin irritation.[6][7][8] Standard laboratory safety

practices should be employed.

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g.,

nitrile), and a lab coat.[9]

Engineering Controls: Work in a well-ventilated fume hood.[9]

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[5]

Part 3: Chemical Reactivity and Mechanistic
Insights
The reactivity of 1,4-diacetoxy-2-butyne is governed by its two primary functional groups: the

internal alkyne and the two propargylic acetate esters. The electron-withdrawing nature of the

acetoxy groups renders the alkyne electron-deficient (electrophilic), while the acetate moieties

can function as effective leaving groups in nucleophilic substitution reactions.

A. Reactions at the Alkyne Core
The carbon-carbon triple bond is susceptible to a range of addition reactions.

1. Catalytic Hydrogenation: The reduction of the alkyne can be controlled to produce either the

corresponding cis-alkene or the fully saturated alkane.

To cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂),

results in the syn-addition of one equivalent of hydrogen to yield cis-1,4-diacetoxy-2-butene.

The catalyst is specifically designed to be unreactive towards the resulting alkene,

preventing over-reduction.

To Alkane: Complete reduction to 1,4-diacetoxybutane is achieved using a more active

catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
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2. Cycloaddition Reactions: As an electron-deficient alkyne, 1,4-diacetoxy-2-butyne is an

excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[11]

[12] It reacts with conjugated dienes (e.g., furan, cyclopentadiene) to form six-membered ring

adducts, which are valuable intermediates for complex molecule synthesis.[13]

Mechanistic Insight: The reaction proceeds via a concerted, cyclic transition state. The

electron-withdrawing substituents on the dienophile and electron-donating groups on the

diene accelerate the reaction.[11] This transformation is highly stereospecific and provides a

powerful method for constructing polycyclic systems.

[4+2] Cycloaddition Mechanism
Caption: Mechanism of a [4+2] Diels-Alder cycloaddition.

B. Nucleophilic Substitution Reactions
The methylene carbons adjacent to the alkyne are activated towards nucleophilic attack, with

the acetate groups serving as competent leaving groups. This allows 1,4-diacetoxy-2-butyne
to act as a bifunctional electrophile.

1. Reaction with Heteroatomic Nucleophiles: Strong nucleophiles like amines, thiols, and

alkoxides can displace one or both acetate groups via an S_N_2 mechanism.[14][15] The

reaction with diamines, for example, provides a direct route to nitrogen-containing heterocycles,

which are prevalent scaffolds in medicinal chemistry.[16]

Experimental Protocol: Synthesis of a 1,4-Diazepane Derivative

This protocol describes the synthesis of a seven-membered diazepane ring, a privileged

structure in pharmaceuticals, via a double nucleophilic substitution.

Reaction Setup: In a nitrogen-flushed flask, dissolve N,N'-dibenzyl-1,3-propanediamine (1.0

mmol) in 10 mL of anhydrous Dimethylformamide (DMF).

Base Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the solution. This base is mild

and facilitates the reaction without promoting significant side reactions.

Electrophile Addition: Add a solution of 1,4-diacetoxy-2-butyne (1.1 mmol) in 2 mL of DMF

to the mixture.
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Causality: Using a slight excess of the electrophile ensures complete consumption of the

more valuable diamine. DMF is an excellent polar aprotic solvent for S_N_2 reactions,

effectively solvating the cation of the base while leaving the nucleophile reactive.

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the

formation of the product by TLC or LC-MS.

Workup and Purification: After cooling to room temperature, pour the reaction mixture into 50

mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash

with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column

chromatography to obtain the desired diazepane.

Workflow for Nucleophilic Substitution
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Diamine + K2CO3 in DMF

Add 1,4-Diacetoxy-2-butyne

Heat to 80°C, 24h

Quench with Water

Extract with Ethyl Acetate

Column Chromatography

Pure Diazepane Derivative
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Caption: Workflow for synthesis of a diazepane derivative.

Part 4: Synthetic Applications
The dual reactivity of 1,4-diacetoxy-2-butyne makes it a powerful intermediate for constructing

complex molecular architectures.
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Heterocycle Synthesis: As demonstrated, it is a precursor to nitrogen-containing rings like

diazepanes and piperazines.[16] Cycloaddition reactions provide access to oxygenated

heterocycles and carbocycles.

Tandem Reactions: The product of a nucleophilic substitution can be designed to undergo a

subsequent intramolecular reaction. For example, after substitution, the alkyne can

participate in a cyclization, leading to rapid increases in molecular complexity from a simple

starting material.

Precursor to Bioactive Molecules: The butyne backbone can be incorporated into larger

molecules of pharmaceutical interest. The related compound, 1,4-diacetoxy-2-butene, is a

known intermediate in the synthesis of Vitamin A, highlighting the industrial relevance of this

class of C4 building blocks.[17]

Materials Science: Bifunctional molecules like this are potential monomers for polymerization

or building blocks for functional materials.

Conclusion
1,4-Diacetoxy-2-butyne is a highly valuable and versatile reagent in modern organic

synthesis. Its well-defined physicochemical properties and predictable, dual-mode reactivity—

encompassing both alkyne additions and nucleophilic substitutions—provide chemists with a

reliable tool for the construction of diverse and complex molecules. From fundamental

cycloadditions to the synthesis of medicinally relevant heterocycles, this C4 building block

offers a straightforward entry point to a wide range of chemical structures, underscoring its

importance for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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